molecular formula C23H18BrN7O2 B379974 N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide CAS No. 499203-49-5

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide

Cat. No.: B379974
CAS No.: 499203-49-5
M. Wt: 504.3g/mol
InChI Key: WHDIAFKLBZHFFR-UHFFFAOYSA-N
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Description

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a complex organic compound that features an indole and pyrazole moiety. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The pyrazole ring is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-hydroxyindole and 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid. The synthesis may involve:

    Formation of the Indole Derivative: This step includes bromination and hydroxylation of indole.

    Formation of the Pyrazole Derivative: This involves the synthesis of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid.

    Coupling Reaction: The final step involves coupling the indole and pyrazole derivatives under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with different biological targets, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant.

Uniqueness

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is unique due to its combination of indole and pyrazole moieties, which may confer a distinct set of biological activities and therapeutic potentials compared to other compounds.

Properties

CAS No.

499203-49-5

Molecular Formula

C23H18BrN7O2

Molecular Weight

504.3g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18BrN7O2/c1-12-20(13(2)31(30-12)15-6-4-3-5-7-15)18-11-19(27-26-18)22(32)29-28-21-16-10-14(24)8-9-17(16)25-23(21)33/h3-11,25,33H,1-2H3,(H,26,27)

InChI Key

WHDIAFKLBZHFFR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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